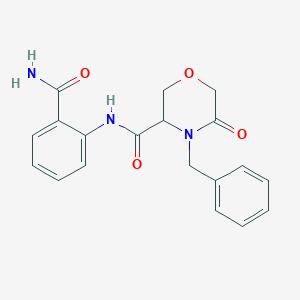
4-benzyl-N-(2-carbamoylphenyl)-5-oxomorpholine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-N-(2-carbamoylphenyl)-5-oxomorpholine-3-carboxamide is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-benzyl-N-(2-carbamoylphenyl)-5-oxomorpholine-3-carboxamide, a compound belonging to the class of morpholine derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a morpholine ring with a benzyl and a carbamoylphenyl substituent. Its structural uniqueness contributes to its biological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H20N2O3 |
| Molecular Weight | 312.36 g/mol |
| InChI Key | YXISGNZBRRJDQU-UHFFFAOYSA-N |
The compound exhibits its biological activity primarily through enzyme inhibition. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. The inhibition of AChE can enhance cholinergic neurotransmission, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
Enzyme Inhibition Studies
Research indicates that this compound interacts with the active site of AChE, preventing substrate access. This interaction leads to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function in models of cognitive decline .
Neuroprotective Effects
Studies have suggested that this compound may exhibit neuroprotective effects due to its ability to inhibit AChE and possibly other targets involved in neurodegeneration. Its dual inhibition of monoamine oxidase (MAO-A and MAO-B) has also been documented, indicating a broader pharmacological profile that may contribute to mood regulation and neuroprotection .
Case Studies and Clinical Relevance
Research Findings
Recent research highlights the compound's potential as a multi-target inhibitor:
- Inhibition Potency : Molecular docking studies reveal strong binding affinities for both AChE and MAO enzymes, with docking energies indicating favorable interactions within the catalytic sites .
- Comparative Analysis : Compared to similar compounds, this compound demonstrates unique binding characteristics due to its morpholine structure, which may confer distinct pharmacological properties .
属性
IUPAC Name |
4-benzyl-N-(2-carbamoylphenyl)-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c20-18(24)14-8-4-5-9-15(14)21-19(25)16-11-26-12-17(23)22(16)10-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H2,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUUDOBGRQSKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













